molecular formula C9H7N3O3 B2873459 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 25283-96-9

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B2873459
CAS RN: 25283-96-9
M. Wt: 205.173
InChI Key: RSKNJQADPMXGLF-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various agents . For example, 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as 1H NMR, 13C NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by techniques such as IR and NMR spectroscopy .

Scientific Research Applications

Application in Pharmaceutical Intermediates

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide . The specific experimental procedures and technical details would depend on the particular synthesis pathway being used .

Results or Outcomes

The outcomes of using this compound as an intermediate can vary widely, depending on the specific pharmaceutical compound being synthesized .

Application in Synthesis of Nitroazoles

Specific Scientific Field

Organic Chemistry

Summary of the Application

“5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” can be used in the synthesis of various C- and N-nitroderivatives of five-membered azoles .

Methods of Application or Experimental Procedures

The compound can be used in nitration reactions with various nitrating agents such as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate .

Results or Outcomes

The outcomes of these reactions would be various nitroazole derivatives . The specific results would depend on the particular reaction conditions and the nitrating agent used .

Safety And Hazards

Similar compounds can be harmful if swallowed, cause serious eye irritation, and may be harmful to aquatic life with long-lasting effects .

Future Directions

Future research on similar compounds often focuses on the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNJQADPMXGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Citations

For This Compound
10
Citations
DN Nicolaides, KE Litinas, I Vrasidas… - Journal of …, 2004 - Wiley Online Library
The unexpected formation of 3‐aryl‐5‐arylamino‐1,2,4‐oxadiazoles took place, when arylamidoximes reacted thermally with ethoxycarbonylmethylene(triphenyl)phosphorane. …
Number of citations: 17 onlinelibrary.wiley.com
S Baykov, T Sharonova, A Shetnev, S Rozhkov… - Tetrahedron, 2017 - Elsevier
The first one-pot room-temperature protocol for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via the condensation between amidoximes and carboxylic acid esters in superbase …
Number of citations: 86 www.sciencedirect.com
D Conole, TM Beck, M Jay-Smith, MD Tingle… - Bioorganic & Medicinal …, 2014 - Elsevier
A number of isosteres (oxadiazoles, thiadiazoles, tetrazoles and diazines) of benzocaine were prepared and evaluated for their capacity to induce methemoglobinemia—with a view to …
Number of citations: 33 www.sciencedirect.com
L Eberson, JL Calvert, MP Hartshorn… - Acta Chemica …, 1994 - actachemscand.org
A solution of benzene (0.20 mol dm" 3) and tetranitromethane (1.6 mol dm3) had a very faintly yellow color, common to other ArH/tetranitromethane systems, 5 assigned to the presence …
Number of citations: 18 actachemscand.org
X Wang, Y Wang, X Liu, T He, L Li, H Wu, S Zhou, D Li… - Tetrahedron, 2021 - Elsevier
Imidazole hydrochloride as an additive promotes the reaction of amidoximes and DMA derivatives to generated 3,5-disubstituted-1,2,4-oxadiazoles in low to excellent yields without the …
Number of citations: 2 www.sciencedirect.com
KC Nguyen - 2017 - search.proquest.com
A novel hypervalent iodine (III) compound-pseudocyclic benziodoxole triflate (IBAOTf)-was prepared, isolated, identified and tested for its reactivity over various reactions in our previous …
Number of citations: 3 search.proquest.com
SV Baykov, AA Zharov, GA Stashina… - Mendeleev …, 2016 - researchgate.net
Provided for non-commercial research and educational use only. Not for reproduction or distribution or commercial use. Page 1 Provided for non-commercial research and educational …
Number of citations: 0 www.researchgate.net
K Škoch, I Císařová, P Štěpnička - Zeitschrift für Kristallographie …, 2017 - degruyter.com
C 13 H 12 FeN 2 O, monoclinic, P2 1 /n (no. 14), a = 5.9035(2) Å, b = 20.7111(6) Å, c = 9.1403(3) Å, β = 90.0762(16), V = 1117.57(6) Å 3 , Z = 4, R gt (F) = 0.0282, wR ref (F 2 ) = 0.0656, …
Number of citations: 2 www.degruyter.com
SV Baikov, GA Stashina, EI Chernoburova… - Russian Chemical …, 2019 - Springer
3,5-Disubstituted 1,2,4-oxadiazoles were synthesized by the reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions (10 kbar). The reaction …
Number of citations: 3 link.springer.com
SV Baykov, AA Zharov, GA Stashina, IV Zavarzin… - Mendeleev …, 2016 - Elsevier
Reaction of amidoximes with acetonitrile at high pressure Page 1 Mendeleev Commun., 2016, 26, 264–265 – 264 – Mendeleev Communications © 2016 Mendeleev Communications. …
Number of citations: 7 www.sciencedirect.com

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